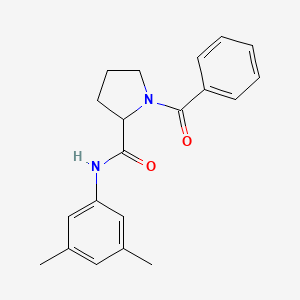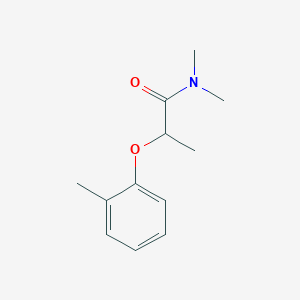![molecular formula C16H19ClN4O3S2 B6025667 N-(5-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6025667.png)
N-(5-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. TAK-659 has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the signaling pathway of B cells and other immune cells.
Mecanismo De Acción
N-(5-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide inhibits the activity of BTK by binding to a specific site on the enzyme, which prevents its activation and subsequent signaling pathway activation. BTK is a key enzyme in the signaling pathway of B cells and other immune cells, and its inhibition leads to the suppression of downstream signaling pathways that are involved in the proliferation and survival of these cells. The inhibition of BTK by this compound has been shown to have anti-tumor and immunomodulatory effects.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition, this compound has been shown to have immunomodulatory effects, including the suppression of B cell activation and the inhibition of cytokine production. This compound has also been shown to reduce the levels of autoantibodies in preclinical models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, its ability to inhibit downstream signaling pathways, and its anti-tumor and immunomodulatory effects. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosing and administration.
Direcciones Futuras
There are several future directions for the development of N-(5-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide, including the evaluation of its safety and efficacy in clinical trials, the optimization of its dosing and administration, and the investigation of its potential use in combination with other therapies. In addition, further studies are needed to elucidate the mechanisms underlying the anti-tumor and immunomodulatory effects of this compound, and to identify biomarkers that can predict patient response to treatment. Overall, this compound represents a promising therapeutic option for the treatment of cancer and autoimmune diseases, and further research in this area is warranted.
Métodos De Síntesis
The synthesis of N-(5-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide involves several steps, including the formation of the thiazole ring, the introduction of the piperazine moiety, and the sulfonation of the benzyl group. The final product is obtained by the acetylation of the amino group on the thiazole ring. The synthesis of this compound has been described in detail in several publications, including a patent application filed by Takeda Pharmaceutical Company Limited.
Aplicaciones Científicas De Investigación
N-(5-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits the activity of BTK in B cells and other immune cells, leading to the suppression of downstream signaling pathways that are involved in the proliferation and survival of these cells. In vivo studies have demonstrated that this compound has potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. This compound has also been shown to be effective in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-[5-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3S2/c1-12(22)19-16-18-10-15(25-16)26(23,24)21-8-6-20(7-9-21)11-13-2-4-14(17)5-3-13/h2-5,10H,6-9,11H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOXXLTXJWHRAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6025586.png)

![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6025596.png)
![4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6025602.png)
![3-methoxy-N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B6025609.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylcyclopentanecarboxamide](/img/structure/B6025612.png)
![4,4,4-trifluoro-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]butanamide](/img/structure/B6025617.png)
![methyl 4-{[3-(aminocarbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6025625.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-oxo-4-phenylbutanamide](/img/structure/B6025631.png)
![tert-butyl 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(6-oxo-1,6-dihydro-3,4'-bipyridin-5-yl)amino]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B6025649.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B6025659.png)

![4-[1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B6025687.png)
![6-(dimethylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6025688.png)